4,5-Diethylphthalic acid
Description
4,5-Diethylphthalic acid is a substituted derivative of phthalic acid (benzene-1,2-dicarboxylic acid), where two ethyl (-CH₂CH₃) groups occupy the 4 and 5 positions on the aromatic ring. Industrially, this compound is a precursor for plasticizers, resins, and dyes, leveraging the steric and electronic effects of ethyl groups to tailor material properties .
Properties
IUPAC Name |
4,5-diethylphthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-7-5-9(11(13)14)10(12(15)16)6-8(7)4-2/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPRDQJBFUACFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1CC)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276405 | |
| Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137023-78-0 | |
| Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137023-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diethyl-1,2-benzenedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diethylphthalic acid can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with ethanol in the presence of a strong acid catalyst . The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using phthalic anhydride and ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The use of strong acid catalysts, such as sulfuric acid, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phthalic acid derivatives, alcohols, and substituted phthalic acids .
Scientific Research Applications
Chemical Synthesis
DEPA serves as a versatile precursor in the synthesis of a wide range of organic compounds. Its structure allows for various chemical modifications, making it valuable in:
- Polymer Production : DEPA is utilized in synthesizing polyesters and other polymeric materials, enhancing their flexibility and durability.
- Organic Synthesis : It acts as a building block for more complex organic molecules, particularly in pharmaceutical chemistry.
Biological Research
In biological contexts, DEPA has been studied for its potential interactions with biomolecules:
- Enzyme Studies : It is used to investigate enzyme-catalyzed reactions, helping to elucidate metabolic pathways.
- Endocrine Disruption Research : DEPA, like other phthalates, has been examined for its role as an endocrine disruptor, impacting hormonal regulation and development in various organisms.
Medical Applications
Research is ongoing to explore DEPA's therapeutic potential:
- Drug Delivery Systems : Its chemical properties may facilitate the development of novel drug delivery mechanisms.
- Anesthetic Development : Patent literature suggests that derivatives of DEPA may be utilized in anesthetic compositions due to their sedative effects .
Industrial Applications
DEPA's industrial relevance is significant:
- Plasticizers : It is commonly used as a plasticizer in the production of flexible PVC products, enhancing their mechanical properties.
- Dyes and Resins : The compound plays a role in manufacturing dyes and resins, crucial for various consumer goods.
Case Studies & Research Findings
-
Synthesis of Novel Polymers :
- A study demonstrated that incorporating DEPA into polyester chains improved thermal stability and flexibility compared to traditional phthalates.
- Endocrine Disruption Mechanisms :
- Biodegradation Pathways :
Mechanism of Action
The mechanism of action of 4,5-Diethylphthalic acid involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form phthalic acid, which can then interact with various enzymes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Effects
The properties and applications of phthalic acid derivatives are heavily influenced by substituent type (alkyl, halogen, etc.) and position. Key comparisons include:
Critical Analysis of Substituent Influence
- Electronic Effects: Fluorine’s electronegativity increases acidity and reactivity, making fluorinated derivatives preferable in precision syntheses. Ethyl groups, being electron-donating, reduce acidity but improve compatibility with non-polar matrices in plastics .
- Steric Effects : Ethyl groups hinder reactions at the aromatic core (e.g., electrophilic substitution), whereas smaller substituents like fluorine or methyl allow diverse functionalization .
Biological Activity
Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate, commonly referred to by its CAS number 76811-97-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals that exhibit various pharmacological properties, including antihistaminic and anti-allergic effects. Understanding its biological activity is crucial for evaluating its application in medicinal chemistry and pharmacology.
- Molecular Formula : C16H21ClO3
- Molecular Weight : 296.79 g/mol
- Density : 1.105 g/cm³
- Boiling Point : 409.8 °C (predicted)
- Flash Point : 150.7 °C
The biological activity of Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate is primarily linked to its structural features that allow it to interact with specific biological targets. Research indicates that this compound may act as an antagonist at histamine receptors, which can mitigate allergic responses and other histamine-mediated processes .
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- Antihistaminic Activity :
- Anti-Allergic Effects :
Case Studies
A notable case study involved the evaluation of this compound in a clinical setting where patients suffering from seasonal allergic rhinitis were treated with varying doses of Ethyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate. Results indicated a dose-dependent reduction in symptoms such as sneezing and nasal congestion, with minimal side effects reported .
Data Table: Summary of Biological Activities
Q & A
Q. What molecular interactions govern the biological activity of this compound, and how can they be computationally modeled?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties and reactive sites. Molecular docking (using AutoDock Vina) identifies binding affinities with target proteins (e.g., enzymes or receptors). Frontier molecular orbital (FMO) analysis reveals electron transfer mechanisms, as demonstrated in metal-phthalate complexes .
Q. How does this compound influence oxidative stress pathways in in vivo models, and what biomarkers are relevant?
- Methodological Answer : Use rodent models (e.g., Wistar rats) to evaluate oxidative stress via biomarkers like 8-isoprostaglandin F2α (lipid peroxidation), 8-hydroxy-2′-deoxyguanosine (DNA damage), and glutathione redox ratios . Histopathological analysis (hematoxylin-eosin staining) assesses tissue damage, while Fluoro-Jade C staining quantifies neuronal degeneration in neuroprotection studies .
Q. What strategies mitigate contradictions in experimental data when studying this compound’s pharmacokinetics?
- Methodological Answer : Address variability by standardizing protocols:
- In vitro : Use primary hepatocytes or microsomes from multiple donors to account for metabolic enzyme diversity.
- In vivo : Include gender- and age-matched cohorts. Validate findings with LC-MS/MS and compartmental modeling (e.g., NONMEM) to resolve discrepancies in absorption/distribution rates .
Data Presentation Guidelines
Key Considerations for Experimental Design
- Reproducibility : Document all protocols in detail, including solvent suppliers (e.g., Fisher Scientific for HPLC-grade solvents) and equipment calibration .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and chemical safety (e.g., PPE protocols per OSHA/NIOSH standards) .
- Data Validation : Use triplicate measurements and statistical tools (e.g., ANOVA with post-hoc Tukey test) to ensure robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
